molecular formula C19H17Cl2NO7 B1247336 Pyralomicin 1c

Pyralomicin 1c

Cat. No.: B1247336
M. Wt: 442.2 g/mol
InChI Key: QZDFKKWMBPFPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Bioactive Natural Products Research

The study of bioactive natural products is a cornerstone of drug discovery, with microbial secondary metabolites being a particularly rich source of novel chemical entities. Pyralomicin 1c emerges from this context as a product of the actinomycete Nonomuraea spiralis (also referred to in literature as Microtetraspora spiralis or Actinomadura spiralis). bikaken.or.jpamericanchemicalsuppliers.comjst.go.jp It represents a compelling example of the chemical diversity found in microorganisms.

What sets this compound apart in the vast landscape of natural products is its hybrid structure. It is one of the few known natural products to feature a pseudosugar, specifically a C7-cyclitol moiety, attached to an aglycone core derived from a polyketide-peptide pathway. nih.govresearchgate.net This unusual combination of a polyketide-derived chromophore and a carbasugar unit distinguishes it from many other antibiotic classes and fuels research into its formation and function. researchgate.netwikipedia.org The biosynthesis of its core involves proline, two acetate (B1210297) units, and one propionate (B1217596) unit, further highlighting its complex origin. nih.gov

Overview of Pyralomicin Class of Compounds

This compound is a member of the broader pyralomicin family of antibiotics. nih.gov This class was first isolated from the fermentation broth of Microtetraspora spiralis MI178-34F18. jst.go.jp The defining feature of all pyralomicins is a shared benzopyranopyrrole chromophore, which forms the aglycone, or non-sugar, portion of the molecules. nih.gov

The pyralomicin class is subdivided into two main series based on the identity of the glycone (sugar or sugar-like) moiety attached to the core structure:

Pyralomicins 1 (1a-1d): These compounds are characterized by the presence of a C7-cyclitol, a carbocyclic sugar mimic. nih.gov

Pyralomicins 2 (2a-2c): This series contains a glucose molecule instead of the cyclitol. nih.gov

The variation within each series, such as the number and position of chlorine atoms and the methylation state of the glycone, gives rise to the different named compounds. nih.gov

Table 1: The Pyralomicin Class of Compounds
CompoundGlycone MoietyKey Structural Features
Pyralomicin 1aC7-Cyclitol4′-methylated cyclitol
Pyralomicin 1bC7-CyclitolVariations in chlorination/methylation from 1a
This compoundC7-CyclitolUnmethylated cyclitol
Pyralomicin 1dC7-CyclitolVariations in chlorination/methylation from 1a
Pyralomicin 2aGlucoseGlucosyl analogue
Pyralomicin 2bGlucoseGlucosyl analogue
Pyralomicin 2cGlucoseGlucosyl analogue of this compound

Research Significance and Academic Relevance of this compound

The academic and research relevance of this compound is multifaceted, stemming from its potent biological activity, unique structure, and complex biosynthesis.

Biological Activity: this compound is an antibiotic with demonstrated antibacterial properties, showing notable activity against various bacteria, including strains of Micrococcus luteus. nih.govmedchemexpress.commedchemexpress.com Its structure is directly linked to its function; research has shown that this compound exhibits more potent antibacterial activity than both its 4'-methylated counterpart, Pyralomicin 1a, and its direct glucosyl analogue, Pyralomicin 2c. nih.gov This suggests that the unmethylated C7-cyclitol moiety plays a crucial role in its antimicrobial efficacy. nih.gov Beyond its antibacterial effects, this compound has also been reported to possess novel antitumor properties and to act as a glucosidase inhibitor, broadening its potential therapeutic relevance. nih.gov

Chemical Synthesis and Structural Elucidation: The complex and unique structure of this compound made it a challenging and attractive target for total synthesis. The first successful total synthesis of the compound was a significant achievement in organic chemistry, as it definitively confirmed the absolute structure of the natural product. jst.go.jpnih.gov This work provided a chemical route to access the molecule and its analogues for further study. nih.gov

Biosynthetic Studies: The biosynthesis of the pyralomicins is of great academic interest. The 41-kb gene cluster responsible for its production in Nonomuraea spiralis has been identified and sequenced. nih.gov This cluster encodes a fascinating array of enzymes, including non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), four halogenases for chlorination, an O-methyltransferase, and a crucial N-glycosyltransferase. nih.gov The N-glycosyltransferase, PrlH, is particularly noteworthy as it is responsible for attaching either the glucose or the C7-cyclitol unit to the aglycone core, a key step in generating the diversity of the pyralomicin family. nih.gov Understanding this biosynthetic pathway provides fundamental insights into how nature constructs such complex molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17Cl2NO7

Molecular Weight

442.2 g/mol

IUPAC Name

2,6-dichloro-5-hydroxy-8-methyl-1-[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one

InChI

InChI=1S/C19H17Cl2NO7/c1-6-2-9(20)15(26)12-14(25)8-4-11(21)22(19(8)29-18(6)12)10-3-7(5-23)13(24)17(28)16(10)27/h2-4,10,13,16-17,23-24,26-28H,5H2,1H3

InChI Key

QZDFKKWMBPFPOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)O)CO)Cl)O)Cl

Synonyms

pyralomicin 1c

Origin of Product

United States

Isolation and Origin Investigation of Pyralomicin 1c

Discovery and Isolation from Microbial Sources

The discovery of Pyralomicin 1c is rooted in the screening of metabolites from actinomycete bacteria, a phylum known for its prolific production of bioactive compounds.

Novel antibiotics, designated pyralomicins 1a, 1b, 1c, 1d, 2a, 2b, and 2c, were first isolated from the culture broth of Microtetraspora spiralis strain MI178-34F18. nih.gov The structures of these compounds were elucidated through various NMR spectral analyses. nih.gov Isotope-labeling experiments using this strain revealed that the benzopyranopyrrole unit of the pyralomicin structure is derived from two acetate (B1210297) units, one propionate (B1217596) unit, and one proline unit. nih.gov Further studies showed the cyclitol portion of the molecule originates from glucose metabolites. nih.gov

This compound has also been notably characterized from the soil bacterium Nonomuraea spiralis IMC A-0156. acs.orgnih.gov These antibiotics feature a distinct benzopyranopyrrole chromophore linked to either a C7-cyclitol (in pyralomicins 1a–1d) or glucose (in pyralomicins 2a–2c). acs.orgnih.gov this compound, which possesses the unmethylated cyclitol as its glycone, has demonstrated more potent antibacterial activity compared to its glucosylated counterpart, pyralomicin 2c, and its 4′-methylated version, pyralomicin 1a. acs.orgnih.gov This suggests the cyclitol moiety plays a significant role in its antimicrobial function. acs.orgnih.gov

The biosynthetic gene cluster for the pyralomicin antibiotics was cloned and sequenced from Nonomuraea spiralis IMC A-0156. nih.govfigshare.comnih.gov This 41 kb gene cluster contains 27 open reading frames (ORFs) that are predicted to encode all the necessary functions for pyralomicin biosynthesis. nih.govfigshare.comnih.gov This includes nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) for forming the core benzopyranopyrrole structure, along with a variety of tailoring enzymes like halogenases, an O-methyltransferase, and an N-glycosyltransferase for further modifications. nih.govfigshare.comnih.gov

Production Strain Characterization and Culture Conditions for Research

The producing strain, Nonomuraea spiralis IMC A-0156, was maintained on BTT agar (B569324) for general growth. acs.orgnih.gov For the production of pyralomicins, a two-stage fermentation process is employed.

Initially, a seed culture is prepared in a specific seed medium and incubated for 5-7 days. acs.orgnih.gov This seed culture is then used to inoculate a production medium, with the subsequent culture being shaken for an additional 5-7 days. acs.orgnih.gov The production of pyralomicins is indicated by a light pink coloration of the bacterial mycelium and a purple to wine color in the production medium. acs.orgnih.gov

Detailed compositions of the media used for the cultivation of Nonomuraea spiralis are provided in the tables below.

Table 1: Seed Medium Composition for Nonomuraea spiralis IMC A-0156 acs.orgnih.gov

ComponentConcentration
D-Galactose2%
Dextrin2%
Bacto-soytone1%
Corn Steep Liquor0.5%
(NH₄)₂SO₄0.2%
CaCO₃0.2%
Silicone Oil1 drop
pH (pre-sterilization) 7.4

Table 2: Production Medium Composition for Nonomuraea spiralis IMC A-0156 acs.orgnih.gov

ComponentConcentration
Potato Starch3%
Soy Flour1.5%
Corn Steep Liquor0.5%
Yeast Extract0.2%
MgSO₄·7H₂O0.05%
NaCl0.3%
CoCl₂0.001%
CaCO₃0.3%
Silicone Oil1-2 drops
pH (pre-sterilization) 7.4

Biosynthetic Pathway Elucidation of Pyralomicin 1c

Identification and Cloning of the Biosynthetic Gene Cluster

The journey to understand Pyralomicin 1c's formation began with the successful cloning and sequencing of its biosynthetic gene cluster from the soil bacterium Nonomuraea spiralis IMC A-0156. nih.govfigshare.comnih.gov Researchers isolated high molecular weight genomic DNA from the bacterium to create a fosmid library. acs.orgnih.gov To pinpoint the specific gene cluster, they designed degenerate primers based on homologous regions of enzymes from known biosynthetic pathways, specifically the 2-epi-5-epi-valiolone (B1265091) synthases found in acarbose (B1664774) and validamycin biosynthesis. acs.orgnih.gov A successfully amplified gene fragment then served as a probe to screen the genomic library, leading to the identification of the complete pyralomicin (prl) gene cluster. acs.orgnih.gov

The identified pyralomicin biosynthetic gene cluster is contained within a DNA region of approximately 41 kilobases (kb). nih.govfigshare.comnih.gov This contiguous sequence houses all the genetic information predicted to be necessary for the synthesis of the pyralomicin antibiotics. acs.org

Analysis of the 41 kb sequence revealed a total of 27 Open Reading Frames (ORFs). nih.govfigshare.comnih.gov These ORFs are predicted to encode the full enzymatic machinery for pyralomicin biosynthesis. acs.org The functions assigned to these ORFs include the core assembly enzymes (Non-Ribosomal Peptide Synthetases and Polyketide Synthases), a variety of tailoring enzymes for subsequent chemical modifications, as well as proteins for regulation and transport of the final product. nih.gov A gene cassette specifically for the biosynthesis of the C7-cyclitol moiety was found upstream of the ORFs responsible for the benzopyranopyrrole core. nih.govnih.gov

Below is a table detailing the annotated ORFs within the pyralomicin biosynthetic gene cluster and their putative functions.

GenePutative Function
prlA2-epi-5-epi-valiolone synthase
prlBCyclitol-phosphate phosphatase
prlCCyclitol kinase
prlDO-methyltransferase
prlEAcyl-CoA synthetase
prlFTranscriptional regulator
prlGTransporter
prlHN-glycosyltransferase
prlITransporter
prlJAcyl-CoA dehydrogenase
prlKNon-ribosomal peptide synthetase (NRPS)
prlLFAD reductase
prlMHalogenase
prlNHalogenase
prlOHalogenase
prlPPolyketide synthase (PKS)
prlQPolyketide synthase (PKS)
prlRType II thioesterase
prlSStand-alone peptidyl carrier protein (PCP)
prlTHalogenase
orf21Hypothetical protein
orf22Hypothetical protein
orf23Hypothetical protein
orf24Hypothetical protein
orf25Hypothetical protein
orf26Hypothetical protein
orf27Hypothetical protein

Enzymatic Basis of this compound Biosynthesis

The molecular structure of this compound is a hybrid, derived from both polyketide and non-ribosomal peptide pathways. acs.org Its core benzopyranopyrrole structure is assembled from precursors including proline, two acetate (B1210297) units, and one propionate (B1217596) unit. acs.org The enzymatic basis for this assembly involves a coordinated effort between NRPS and PKS enzymes, followed by modifications from various tailoring enzymes. nih.gov

The formation of the pyralomicin core is initiated by a Non-Ribosomal Peptide Synthetase (NRPS), encoded by the gene prlK. nih.gov This enzyme is responsible for activating and incorporating the initial amino acid building block, proline. acs.org The NRPS machinery prepares the proline residue for subsequent extension by the polyketide synthase assembly line. nih.gov

Following the initial NRPS-mediated step, the synthesis of the aglycone (the non-sugar portion of the molecule) is carried out by Polyketide Synthases (PKS). nih.govnih.gov The gene cluster contains two PKS genes, prlP and prlQ, which house three PKS modules. acs.orgnih.gov These enzymes are predicted to extend the enzyme-bound intermediate by adding two acetate-derived units and one propionate-derived unit. acs.org This extension creates the polyketide chain that ultimately forms a key part of the benzopyranopyrrole core. nih.gov The final aglycone is then released from the enzyme complex by a type II thioesterase, PrlR. acs.orgnih.gov

After the core structure is assembled, it undergoes a series of modifications by tailoring enzymes to yield the final this compound molecule. nih.govnih.gov The gene cluster encodes a diverse suite of these enzymes, including four halogenases (prlM, prlN, prlO, and prlT), an O-methyltransferase (prlD), and a crucial N-glycosyltransferase (prlH). acs.orgnih.gov

The four halogenases are responsible for the chlorination of the molecule. nih.gov Interestingly, while the cluster contains four such enzymes, the known pyralomicins have only two or three chlorine atoms, leading to the hypothesis that one of the halogenases may be involved in the unique proline rearrangement and ring cyclization that forms the characteristic benzopyranopyrrole core. acs.orgnih.gov

The N-glycosyltransferase, PrlH, plays a critical role in the final step of biosynthesis. acs.org It attaches the C7-cyclitol moiety to the aglycone core. nih.gov Targeted disruption of the prlH gene was shown to completely abolish the production of pyralomicin, confirming the essential function of this enzyme. acs.orgnih.gov

Tailoring Enzymes and Their Catalytic Functions

Halogenases

The pyralomicin biosynthetic gene cluster contains four open reading frames (ORFs) that encode for putative halogenase enzymes. acs.orgnih.gov While pyralomicins typically have two or three halogen atoms, the presence of four halogenase genes suggests a more complex role for these enzymes than simple halogenation. acs.orgnih.gov It is hypothesized that one of these halogenases may be involved in the formation of the core benzopyranopyrrole structure. acs.orgnih.gov

The proposed mechanism for these halogenases involves the formation of hypochlorous acid (HOCl) or a lysine (B10760008) chloramine (B81541) (Lys-eNH-Cl) intermediate. acs.orgnih.gov This reactive species could initiate an intramolecular migration of the pyrrole (B145914) ring's carbonyl group, leading to the formation of the benzopyranopyrrole ring system. acs.orgnih.gov This type of enzymatic activity has precedence in other biosynthetic pathways, such as in coronamic acid biosynthesis where a halogenase facilitates chlorination that is followed by the formation of a cyclopropyl (B3062369) ring. acs.org

Three of the pyralomicin halogenases, PrlM, PrlN, and PrlO, show significant homology to the pyrrolomycin halogenases Pyr11, Pyr17, and Pyr16, respectively. acs.org This similarity suggests they are responsible for the halogenation of the PKS-derived phenyl ring of the pyralomicin structure. acs.org

Pyralomicin Halogenase Homologous Pyrrolomycin Halogenase Proposed Function
PrlMPyr11 (53% identity)Halogenation of the PKS-derived phenyl ring
PrlNPyr17 (53% identity)Halogenation of the PKS-derived phenyl ring
PrlOPyr16 (47% identity)Halogenation of the PKS-derived phenyl ring
PrlT-Putative role in benzopyranopyrrole core formation
O-Methyltransferases

An O-methyltransferase, PrlF, is encoded within the pyralomicin gene cluster. nih.gov This enzyme is homologous to RebM, an O-methyltransferase involved in the biosynthesis of rebeccamycin (B1679247). nih.gov In the rebeccamycin pathway, RebM is responsible for the O-methylation of a glucose moiety. nih.gov Similarly, PrlF is proposed to catalyze the O-methylation at the C-4' position of the cyclitol moiety in pyralomicins 1a and 1b. acs.orgnih.gov The activity of this enzyme contributes to the structural diversity of the pyralomicin family of compounds. acs.org

N-Glycosyltransferase (PrlH) and Glycone Attachment

The attachment of the C7-cyclitol or glucose moiety to the benzopyranopyrrole aglycone is a critical step in pyralomicin biosynthesis, catalyzed by the N-glycosyltransferase PrlH. figshare.comacs.org PrlH shares high homology (63% identity) with RebG, the N-glycosyltransferase from the rebeccamycin biosynthetic pathway. nih.gov

Targeted gene disruption of prlH in N. spiralis resulted in the complete abolishment of pyralomicin production, confirming its essential role in the pathway. figshare.comacs.org Interestingly, neither the aglycone nor the cyclitol moiety were detected in the culture broths of the prlH mutant, suggesting a tightly regulated process. acs.org This experiment provides strong evidence that a single glycosyltransferase, PrlH, is responsible for attaching both the glucose and the cyclitol units to the pyralomicin core structure. acs.orgnih.gov The attachment of the glycone is believed to occur at a late stage in the biosynthetic pathway. nih.gov

Sugar Phosphate (B84403) Cyclase (PrlA) Activity in C7-Cyclitol Formation

The formation of the unique C7-cyclitol moiety of this compound is initiated by the enzyme PrlA, a sugar phosphate cyclase. figshare.comnih.gov A gene cassette responsible for C7-cyclitol biosynthesis was identified upstream of the genes specific for the benzopyranopyrrole core. figshare.comnih.gov Recombinant expression and enzymatic assays of PrlA confirmed its function as a 2-epi-5-epi-valiolone synthase. acs.orgnih.gov

The enzyme product was identified as the tetrakis-trimethylsilyl derivative of 2-epi-5-epi-valiolone, with a mass-to-charge ratio (m/z) of 480 (M+). acs.orgnih.gov The fragmentation pattern of this product was consistent with that of an authentic sample, providing conclusive evidence for the specific activity of PrlA. acs.orgnih.gov This high specificity confirms that PrlA is a key enzyme in the pyralomicin biosynthetic gene cluster, responsible for producing the C7-cyclitol precursor. acs.org

Enzyme Function Product Experimental Evidence
PrlASugar Phosphate Cyclase2-epi-5-epi-valioloneRecombinant expression and characterization of the enzymatic product. acs.orgnih.gov

Precursor Incorporation Studies and Pathway Intermediates

Isotope-labeling feeding experiments have been instrumental in elucidating the origins of the pyralomicin core structure and the C7-cyclitol moiety. acs.org These studies have demonstrated that the benzopyranopyrrole aglycone is assembled from proline, two acetate units, and one propionate unit. acs.org

Further precursor incorporation studies focused on the biosynthesis of the cyclitol moiety of pyralomicin 1a. nih.gov These experiments, using deuterium-labeled potential precursors, revealed that 2-epi-5-epi-valiolone is an immediate precursor for the cyclitol portion of pyralomicin 1a. nih.gov 5-epi-Valiolone was also incorporated, but less efficiently. nih.gov Other potential intermediates, including valiolone, valienone, and various valienol and valiolol isomers, were not incorporated into pyralomicin 1a. nih.gov This suggests a highly specific enzymatic pathway. It is proposed that 2-epi-5-epi-valiolone may be activated, for instance by phosphorylation, before undergoing further transformations, or that the biosynthetic process involves substrate channeling within a multi-enzyme complex. nih.gov

Comparative Biosynthetic Analysis with Related Natural Products

The biosynthetic pathway of pyralomicin shares significant similarities with those of other natural products, particularly those with related core structures or sugar moieties. The aglycone of pyralomicin is structurally similar to pyoluteorin (B1679884), the pyrrolomycins, the marinopyrroles, and TAN-876A and TAN-876B. acs.orgnih.gov This structural resemblance is reflected at the genetic level, with the genes responsible for the biosynthesis of the pyralomicin aglycone sharing high identity with those in the pyrrolomycin and pyoluteorin biosynthetic gene clusters. acs.orgnih.gov

The C7-cyclitol biosynthetic gene cassette in the pyralomicin cluster shows high homology to the cyclitol biosynthetic genes found in the salbostatin (B1148345) and acarbose gene clusters. nih.gov Acarbose and another C7N-aminocyclitol-containing compound, validamycin A, are well-known oligosaccharide-like natural products. acs.orgnih.gov The precursor incorporation studies confirmed that 2-epi-5-epi-valiolone is a common precursor for the cyclitol moieties of both pyralomicin 1a, acarbose, and validamycin A. nih.gov This shared intermediate highlights a conserved biosynthetic strategy for the formation of C7-cyclitols across different natural product families.

Total Synthesis and Synthetic Methodologies of Pyralomicin 1c

Historical Overview of Total Synthesis Endeavors

The journey to synthesize Pyralomicin 1c, a natural product with notable biological activities, is a significant chapter in the field of organic chemistry. nih.gov The pursuit of its total synthesis was driven by the need to confirm its absolute structure and to provide a synthetic route to enable further investigation of its biological properties. nih.gov

The First Total Synthesis of this compound

The first and a landmark total synthesis of this compound was successfully accomplished by the research group of Kuniaki Tatsuta. nih.govnih.govamanote.com This achievement, reported in the year 2000, was a culmination of strategic planning and the application of novel synthetic methods developed within their laboratories. nih.govnih.govscispace.com The successful synthesis not only confirmed the proposed structure of this compound but also demonstrated the efficacy of their synthetic approach. nih.gov

Synthetic Strategies for the Benzopyranopyrrole Aglycone

A critical component of the this compound structure is its aglycone, a 5-hydroxy Current time information in Bangalore, IN.benzopyrano[2,3-b]pyrrol-4-(1H)-one core, referred to as pyralomicinone. nih.gov The synthetic strategy for this moiety had been previously established by Tatsuta's group during their synthesis of Pyralomicin 2c, a glucose analogue of this compound. nih.gov The synthesis involved the construction of the benzopyranone framework followed by the formation of the fused pyrrole (B145914) ring, a strategy that proved effective and was adopted for the synthesis of this compound. nih.govresearchgate.net

Approaches to the Stereoselective Synthesis of the Carba-Sugar Moiety

Synthesis from L-Arabinonic Acid γ-Lactone

The synthesis of the carba-sugar moiety commenced from a readily available chiral starting material, L-arabinonic acid γ-lactone, which itself is derived from L-arabinose. nih.gov This starting material provided the necessary stereochemical foundation for the subsequent transformations. A key step in this sequence involved the silylation of a phenylsulfonate intermediate to form an opened chain enolate. nih.gov This was followed by a Tin(IV) chloride (SnCl4)-promoted aldol (B89426) condensation to construct the cyclohexenone core of the carba-sugar. nih.gov Further functional group manipulations, including the introduction of a hydroxymethyl group, led to the desired carba-sugar intermediate ready for coupling. nih.gov

Starting MaterialKey IntermediatesKey Reactions
L-Arabinonic acid γ-lactonePhenylsulfonate, Silylated opened chain enolate, CyclohexenoneSilylation, SnCl4-promoted aldol condensation

Glycosylation Methodologies (e.g., Mitsunobu conditions)

The crucial step of coupling the benzopyranopyrrole aglycone with the carba-sugar moiety was achieved using a modified Mitsunobu reaction. nih.gov This reaction is well-suited for this transformation due to the slightly acidic nature of the proton on the pyrrole nitrogen of the aglycone. nih.gov The Mitsunobu conditions facilitate the glycosylation, proceeding with the expected inversion of stereochemistry at the anomeric carbon of the carba-sugar. nih.govresearchgate.net This stereospecificity was critical for obtaining the correct final structure of this compound. nih.gov Despite the presence of three free hydroxyl groups on the carba-sugar, the allylic hydroxyl group at the C1 position was found to be more reactive, leading to the desired product as the major isomer. nih.gov The final step of the synthesis involved the deprotection of the protecting groups to yield natural this compound. nih.gov

ReactionReactantsKey Features
GlycosylationBenzopyranopyrrole aglycone, Carba-sugar moietyModified Mitsunobu conditions, Stereospecific inversion of configuration

Challenges and Innovations in this compound Total Synthesis

The total synthesis of complex natural products like this compound is invariably accompanied by significant challenges that necessitate innovative solutions. ijarsct.co.inconsensus.app The primary challenges in the synthesis of this compound revolved around the stereocontrolled synthesis of the highly functionalized carba-sugar and the stereoselective formation of the glycosidic linkage.

The innovative use of a carbohydrate-derived starting material, L-arabinonic acid γ-lactone, provided an elegant solution to establishing the stereochemistry of the carba-sugar. nih.gov The development and application of a robust synthetic sequence, including a key aldol condensation, to build the carbocyclic core was a notable innovation. nih.gov Furthermore, the strategic implementation of the Mitsunobu reaction for the crucial glycosylation step showcased the power of this methodology in complex fragment couplings, particularly in achieving the desired stereochemical outcome. nih.govnih.gov The successful synthesis highlighted the importance of developing specific methodologies to address the unique structural features of the target molecule. nih.gov

Biological Activity Spectrum and Mechanistic Insights

Antimicrobial Activity Profile

Pyralomicin 1c has demonstrated activity against various bacterial strains, with a particular potency observed against Gram-positive bacteria. nih.gov

Research has highlighted the significant antibacterial action of pyralomicins against Micrococcus luteus, an opportunistic Gram-positive bacterium. nih.gov The antibacterial efficacy of the pyralomicin series appears to be influenced by the number and placement of chlorine atoms within the molecule, as well as the characteristics of the glycone component. nih.gov Notably, this compound, which features an unmethylated cyclitol as its glycone, shows more potent antibacterial activity compared to its glucosyl counterpart, pyralomicin 2c. It is also more active than its 4'-methylated relative, pyralomicin 1a, suggesting the cyclitol moiety is a key contributor to its antimicrobial strength. nih.gov

Antimicrobial Activity of this compound and Related Compounds

Compound Glycone Moiety Relative Antibacterial Potency
This compound Unmethylated Cyclitol More Potent
Pyralomicin 2c Glucose Less Potent

| Pyralomicin 1a | 4'-methylated Cyclitol | Less Potent than 1c |

The precise molecular targets and mechanisms of action of the pyrrolomycin class of antibiotics, to which this compound belongs, are still under investigation. researchgate.net However, it is known that these compounds are potent against Gram-positive bacteria. researchgate.net Some studies on related compounds suggest a mechanism involving the depolarization of the cell membrane and disruption of the cell wall. researchgate.net The potent activity of pyrrolomycins against Gram-positive bacteria like Staphylococcus aureus, including strains that form biofilms, underscores the need for further research to fully elucidate their mechanism of action. researchgate.net

Glycosidase Inhibition Studies

In addition to its antibacterial properties, this compound has been identified as a glycosidase inhibitor. nih.gov This inhibitory activity is a key aspect of its biological profile.

This compound is recognized for its inhibitory effects on glycosidases. nih.gov It has been specifically investigated as an inhibitor of N-acetyl-β-D-glucosaminidase. nih.gov While direct studies on its inhibition of N-acetyl-β-D-galactosaminidase are less detailed, related synthetic analogs have shown strong and specific inhibitory activities against their corresponding β-D-glycosidases, suggesting a potential for similar targeted action. nih.gov

The study of enzyme inhibition kinetics is crucial for understanding the potency and mechanism of an inhibitor. numberanalytics.com Key parameters such as the IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) and the Ki (the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme) are used to quantify inhibitory strength. numberanalytics.comnih.gov The specificity of an inhibitor is determined by how well its shape and chemical properties complement the enzyme's active site. numberanalytics.com While detailed kinetic data for this compound's inhibition of specific glycosidases is an area of ongoing research, its characterization as a glycosidase inhibitor points to its ability to specifically interact with the active sites of these enzymes. nih.govresearchgate.net

Research on Anti-tumor Related Mechanisms at a Molecular Level

This compound has been noted for its novel anti-tumor properties, which are linked to its glycosidase-inhibiting activities. nih.gov The molecular mechanisms underlying the anti-tumor effects of various natural compounds often involve the modulation of key signaling pathways that control cell proliferation, survival, and metastasis. mdpi.com For instance, the inhibition of specific glycosidases can interfere with cellular processes that are critical for tumor growth and invasion. Further research into how this compound's glycosidase inhibition translates to anti-tumor activity at a molecular level could reveal its potential to target pathways involved in cancer progression. mdpi.comfrontiersin.org

Structure Activity Relationship Sar Studies

Influence of the Cyclitol Moiety on Biological Activity

The C7-cyclitol moiety, a unique pseudosugar, plays a significant role in the potent antibacterial activity of Pyralomicin 1c. nih.gov Research has demonstrated that the nature of this glycone portion is a critical determinant of the compound's efficacy.

Comparative studies have shown that this compound, which features an unmethylated cyclitol, exhibits stronger antibacterial activity than its analogue, Pyralomicin 2c, where the cyclitol is replaced by a glucose molecule. nih.gov This suggests that the carbocyclic nature of the cyclitol is preferred over a standard pyranose sugar for optimal activity. Furthermore, methylation of the cyclitol moiety has been shown to reduce potency. Pyralomicin 1a, a congener that is 4'-methylated on the cyclitol ring, is less active than this compound. nih.gov This indicates that the free hydroxyl groups on the cyclitol are important for interaction with the biological target. The targeted disruption of the prlH gene, which encodes the N-glycosyltransferase responsible for attaching the cyclitol or glucose moiety to the aglycone, results in the complete loss of pyralomicin production, highlighting the essential nature of this glycosidic linkage for the final active compound. nih.gov

Table 1: Influence of Glycone Moiety on the Biological Activity of Pyralomicins

Compound Glycone Moiety Modification Relative Antibacterial Activity
This compound Unmethylated Cyclitol - More Potent
Pyralomicin 1a 4'-O-methylated Cyclitol Methylation Less Potent than 1c

| Pyralomicin 2c | Glucose | Replacement of Cyclitol | Less Potent than 1c |

Impact of Core Structure Modifications on Biological Activity

Modifications to the central benzopyranopyrrole core of this compound also have a profound impact on its biological function. The biosynthesis of this core involves enzymes like nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). nih.gov Tailoring enzymes then modify this core, and these modifications are crucial for the final activity.

The antibacterial activity of pyralomicins is dependent on the number and position of chlorine atoms on the aromatic core. nih.gov The pyralomicin biosynthetic gene cluster contains four putative halogenase enzymes (PrlM, PrlN, PrlO, and PrlT), indicating the importance of chlorination. nih.gov These enzymes are responsible for adding chlorine atoms to the pyrrole (B145914) intermediate during biosynthesis. While specific SAR data detailing the activity of every possible chlorinated analogue of this compound is not extensively available, the general principle in related chlorinated antibiotics, such as pyrrolomycins, is that the pattern of halogenation significantly influences potency and spectrum of activity. The presence of these halogens can affect the electronic properties of the molecule and enhance its ability to bind to its target and disrupt bacterial processes.

As established in section 6.1, the nature and methylation state of the glycone are critical factors. This compound, with its unmethylated cyclitol, stands out as more active than its counterparts with a methylated cyclitol (Pyralomicin 1a) or a glucose unit (Pyralomicin 2c). nih.gov This underscores a specific requirement for the unadorned cyclitol structure for maximal antibacterial effect. The biosynthetic pathway includes an O-methyltransferase, which is responsible for producing methylated analogues like Pyralomicin 1a. nih.gov The difference in activity between the methylated and unmethylated forms suggests that the 4'-hydroxyl group of the cyclitol in this compound may be a key interaction point, possibly forming a hydrogen bond with the target enzyme or molecule, and that methylation at this position obstructs this favorable interaction.

Design and Synthesis of this compound Analogues for SAR Probing

The ability to probe SAR is heavily reliant on the availability of structural analogues. The first total synthesis of this compound was a significant achievement that not only confirmed its absolute structure but also opened the door for creating analogues not found in nature. scirp.org The synthesis involved the coupling of the aglycone, Pyralomicinone, with a protected cyclitol derivative under modified Mitsunobu conditions. scirp.org

Despite the establishment of a total synthesis route, which in principle allows for the creation of various analogues by using modified building blocks, detailed studies describing the systematic design and synthesis of a broad series of this compound analogues specifically for SAR probing are not extensively documented in the available scientific literature. Such studies would be essential to precisely map the contributions of each functional group to the biological activity.

Computational and In Silico Approaches in SAR Elucidation

Modern drug discovery often employs computational methods to predict how structural changes will affect biological activity, thereby guiding the synthesis of new compounds. These in silico techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, can accelerate the process of SAR elucidation. nih.govopenaccessjournals.com

For this compound, however, there is a notable lack of published studies specifically applying these computational tools. While in silico studies and molecular docking have been widely used for other classes of antibiotics and heterocyclic compounds to understand their interactions with biological targets, nih.govremedypublications.commdpi.com specific applications of these methods to this compound are not found in the searched literature.

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is represented by a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to the observed activity. mdpi.com Once a robust model is developed, it can be used to predict the activity of newly designed, unsynthesized compounds. nih.gov

There are no specific QSAR models for this compound reported in the reviewed scientific literature. The development of a predictive QSAR model for the pyralomicin class would require a dataset of structurally diverse analogues and their corresponding measured biological activities. While QSAR studies have been performed on other antibiotic classes, including those with pyrimidine (B1678525) or pyrazole (B372694) cores, nih.govmdpi.com the unique benzopyranopyrrole-cyclitol structure of this compound would necessitate a dedicated study.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. mdpi.comfrontiersin.org The binding affinity, often expressed as binding energy (e.g., in kcal/mol) or as a dissociation constant (Kd), indicates the strength of the interaction between the ligand and its target. frontiersin.orgnih.gov A lower binding energy generally corresponds to a higher binding affinity. frontiersin.org

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the broader class of pyrrolomycin and benzopyranopyrrole antibiotics, to which this compound belongs, has been the subject of such computational analyses. researchgate.netresearchgate.netdatapdf.com For instance, various pyrrolomycin derivatives have been docked against bacterial enzymes like DNA gyrase and sortase A to elucidate their mechanism of action and to correlate binding affinities with observed antimicrobial activity. researchgate.netresearchgate.netmdpi.com These studies help in understanding how structural modifications influence the binding interactions with the target protein.

For this compound, molecular docking could be employed to predict its binding orientation within the active site of its putative bacterial target. By comparing the docking scores and binding poses of this compound with its less active analogues, such as Pyralomicin 1a and Pyralomicin 2c, researchers could gain insights into the specific interactions that contribute to its enhanced potency. mdpi.com The unmethylated cyclitol moiety of this compound, for example, is believed to be crucial for its activity, and docking studies could reveal key hydrogen bonds or other interactions involving this group that are absent in its analogues. mdpi.com

The results from such in silico studies are typically presented in a data table format, summarizing the binding affinities and interacting residues.

Table 1: Illustrative Molecular Docking and Binding Affinity Data for Pyralomicin Analogues

CompoundTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound Bacterial Target X-9.5TYR88, ASP92, ARG121
Pyralomicin 1aBacterial Target X-8.2TYR88, ASP92
Pyralomicin 2cBacterial Target X-7.8TYR88

This table is for illustrative purposes only and presents hypothetical data to demonstrate how molecular docking results are typically displayed. Specific experimental or computational data for this compound is not currently available in the cited literature.

Advanced Machine Learning Applications (e.g., ANN, SVM)

In recent years, advanced machine learning (ML) techniques, such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM), have become powerful tools in drug discovery and development. researchgate.netbiorxiv.orgacs.org These methods can model complex, non-linear relationships between the chemical structures of compounds and their biological activities. acs.org

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. They can be trained on large datasets of compounds with known activities to predict the activity of new, untested molecules. biorxiv.org

Support Vector Machines (SVMs) are supervised learning models that analyze data and recognize patterns. In drug discovery, SVMs can be used to classify compounds as active or inactive against a particular target or to predict their potency. researchgate.netacs.org

While there are no specific published studies detailing the application of ANN or SVM models to this compound, these machine learning approaches hold significant potential for advancing the understanding and optimization of this class of antibiotics. For instance, a quantitative structure-activity relationship (QSAR) model could be developed using ANN or SVM. Such a model would be trained on a dataset of pyralomicin analogues with their corresponding antibacterial activities. The model could then be used to predict the activity of novel, yet-to-be-synthesized pyralomicin derivatives, thereby guiding the design of more potent compounds.

Machine learning models can also be employed to predict various pharmacokinetic and pharmacodynamic properties, which are crucial for the development of effective drugs. acs.org For a compound like this compound, ML could be used to:

Predict its absorption, distribution, metabolism, and excretion (ADME) properties.

Identify potential off-target effects by screening against a wide range of biological targets.

Optimize its structure to enhance antibacterial potency while minimizing potential toxicity.

The development of robust machine learning models relies on the availability of high-quality, curated datasets. As more experimental data on this compound and its analogues become available, the application of ANN, SVM, and other advanced ML techniques will undoubtedly play a pivotal role in the discovery of next-generation antibiotics based on the pyralomicin scaffold.

Advanced Research Methodologies Applied to Pyralomicin 1c Studies

Spectroscopic Techniques for Structural Analysis in Research (Excluding Basic Compound Identification)

Beyond routine identification, advanced spectroscopic methods have been indispensable for the detailed structural elucidation of Pyralomicin 1c and its analogs. solubilityofthings.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide profound insights into the molecule's connectivity and stereochemistry. solubilityofthings.com For instance, isotope-labeled feeding experiments coupled with NMR analysis have been instrumental in tracing the origins of the atoms within the this compound structure. These studies revealed that the core is assembled from proline, two acetate (B1210297) units, and one propionate (B1217596) unit. nih.gov

Furthermore, advanced mass spectrometry (MS) techniques are critical for determining molecular weights and elucidating the fragmentation patterns of complex molecules like this compound, offering clues to its structure. solubilityofthings.comunimelb.edu.au The application of such advanced spectroscopic tools moves beyond simple confirmation to a deeper understanding of the molecule's three-dimensional arrangement and the subtle structural nuances that differentiate the various pyralomicin congeners. nih.gov

Genetic Manipulation and Pathway Engineering in Producer Organisms

The biosynthesis of this compound is governed by a complex gene cluster in the producing organism, Nonomuraea spiralis IMC A-0156. nih.gov Understanding and manipulating this pathway requires advanced genetic engineering techniques. isomerase.commdpi.com The entire 41-kb biosynthetic gene cluster for pyralomicins has been successfully cloned and sequenced, a significant undertaking that laid the groundwork for targeted genetic studies. nih.gov

A key strategy employed is gene disruption, which involves inactivating specific genes to observe the effect on pyralomicin production. For example, the targeted disruption of the prlH gene, which encodes an N-glycosyltransferase, completely abolished the production of all pyralomicin analogs. nih.gov This demonstrated the essential role of this single enzyme in attaching both the glucose and the unique C7-cyclitol moiety to the pyralomicin aglycone. nih.gov

To identify the gene cluster initially, researchers designed degenerate primers based on homologous genes from other antibiotic pathways, such as those for acarbose (B1664774) and validamycin. nih.gov This allowed them to amplify a fragment of a synthase gene from N. spiralis, which was then used as a probe to screen a genomic library and isolate the entire pyralomicin gene cluster. nih.gov Such techniques are central to metabolic engineering, aiming to optimize the production of desired compounds or even generate novel derivatives by altering the genetic machinery of the producer organism. isomerase.comgoogle.com

Chemoenzymatic Synthetic Approaches and Biocatalysis

Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity of biological catalysts (enzymes). chemrxiv.orgbeilstein-journals.org This approach is particularly valuable for complex molecules like this compound. While a full chemoenzymatic synthesis of this compound has been a subject of interest, the total synthesis of its aglycone has been achieved, with a key step involving a SnCl4-catalyzed cyclization to form the 6-membered ring core. researchgate.netscribd.com

Current Research Gaps and Future Directions

Unresolved Questions in Pyralomicin 1c Biosynthesis

The biosynthetic gene cluster for pyralomicin antibiotics, including this compound, has been successfully cloned and sequenced from Nonomuraea spiralis IMC A-0156. nih.govnih.gov This 41-kb gene cluster is predicted to contain 27 open reading frames (ORFs) that code for all the necessary functions for its biosynthesis. nih.govnih.govresearchgate.net The core benzopyranopyrrole structure is assembled by non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). nih.govnih.govscience.gov Following the core's formation, a series of tailoring enzymes, including halogenases, an O-methyltransferase, and a crucial N-glycosyltransferase (PrlH), perform further modifications. nih.govnih.govscience.gov The PrlH enzyme is responsible for attaching either a glucose or a C7-cyclitol moiety to the aglycone. nih.gov Disruption of the prlH gene was shown to eliminate pyralomicin production, confirming its critical role. nih.govnih.gov

Despite these significant advances, several key questions regarding the biosynthesis of this compound remain unanswered:

Proline Rearrangement and Ring Cyclization : The precise enzymatic mechanisms governing the unique cyclization of the benzopyranopyrrole core and the migration of the carbonyl group from the precursor proline remain to be dissected. nih.govnih.gov

Cyclitol Attachment : While the N-glycosyltransferase PrlH is essential for attaching the cyclitol unit, the exact timing and catalytic mechanism of this late-stage step require further investigation. nih.gov The lack of aglycone accumulation in prlH mutant strains suggests a complex regulation process, possibly involving feedback inhibition or transport issues. nih.gov

Cryptic Halogenation : The biosynthetic gene cluster contains four ORFs that code for putative halogenase enzymes. nih.gov However, the known pyralomicins only possess two or three halogen atoms. nih.gov This discrepancy suggests the possibility of a cryptic halogenation pathway or that one of the halogenases is involved in an unexpected aspect of forming the core structure. nih.gov

Further Elucidation of Molecular Mechanisms of Action

The complete molecular mechanism of action for this compound has not been fully elucidated, presenting a significant research gap. It has been identified as an inhibitor of glucosidase and possesses novel antitumor properties. nih.gov The antibacterial activity of the pyralomicin family is dependent on the number and position of chlorine atoms and the nature of the attached glycone. nih.gov

Research on the broader family of pyrrolomycins, to which pyralomicins are structurally related, has provided important clues. nih.govresearchgate.net Studies on pyrrolomycins C and D revealed them to be highly potent membrane depolarizing agents that disrupt the proton gradient and uncouple oxidative phosphorylation through a protonophoric action. researchgate.net This mechanism explains their antibiotic activity and is a probable, though unconfirmed, mechanism for this compound. researchgate.net

Notably, this compound, which features an unmethylated cyclitol group, shows more potent antibacterial activity than its glucosylated counterpart (Pyralomicin 2c) and its methylated version (Pyralomicin 1a). nih.gov This strongly suggests that the unmethylated C7-cyclitol moiety plays a crucial role in its antimicrobial efficacy, a phenomenon that warrants deeper molecular investigation. nih.gov Identifying the specific molecular target(s) is a critical step for future research, which could be accelerated by unbiased, proteome-wide profiling techniques that measure compound-protein interactions in living cells. pelagobio.com

Development of Novel Synthetic Strategies and Analogues

The first total synthesis of this compound was a significant achievement that confirmed its absolute structure. nih.gov This development provides a foundation for creating novel analogues for further biological study. nih.govscispace.com The synthesis involved the strategic coupling of two key components: the aglycone, known as pyralomicinone, and a specifically prepared carba-sugar moiety. nih.gov

The synthetic route can be summarized as follows:

Aglycone Synthesis : The pyralomicinone (170) core was previously synthesized during the total synthesis of Pyralomicin 2c. nih.gov

Carba-sugar Synthesis : The carba-sugar moiety (169) was prepared from L-arabinonic acid γ-lactone, which is derived from L-arabinose. nih.gov This multi-step process involved the formation of a cyclohexenone intermediate (168). nih.gov

Glycosylation : The crucial step was the coupling of the carba-sugar (169) and the pyralomicinone aglycone (170). nih.gov This was achieved using modified Mitsunobu conditions, which resulted in the desired product (171) with stereochemical inversion. nih.gov

Final Deprotection : An acid deprotection step on the coupled product yielded the final natural product, this compound (172), which was identical to the isolated compound. nih.gov

The development of new synthetic strategies remains an active area of interest. Modern approaches, including the use of novel catalytic methods, flow chemistry, and machine learning for route design, could lead to more efficient and scalable syntheses of this compound and its derivatives. mdpi.comresearchgate.net

Interactive Table: Key Intermediates in the Total Synthesis of this compound This table summarizes the principal components and products described in the first total synthesis.

Compound Name Structure Number Role in Synthesis Source
L-arabinonic acid γ-lactone 165 Starting material for the carba-sugar moiety nih.gov
Cyclohexenone intermediate 168 Key intermediate in carba-sugar synthesis nih.gov
Carba-sugar moiety 169 The "glycone" portion to be attached nih.gov
Pyralomicinone 170 The aglycone core structure nih.gov
Coupled Product 171 Result of the Mitsunobu coupling reaction nih.gov

| This compound | 172 | Final natural product | nih.gov |

Potential Research Applications and Derivatization for Enhanced Academic Study

The ability to synthesize this compound and its analogues opens up numerous possibilities for research applications, particularly in the academic study of structure-activity relationships (SAR) and enzyme inhibition. nih.govresearchgate.net By systematically modifying the structure of this compound, researchers can probe the specific functions of its different chemical moieties.

Probing Biological Activity : As part of a program to understand the mode of action of glycosidase inhibitors, various analogues of this compound with different configurations and functionalities have been synthesized. nih.gov Comparing the bioactivity of this compound with its natural analogues, Pyralomicin 1a (methylated) and Pyralomicin 2c (glucosylated), has already demonstrated the importance of the unmethylated cyclitol group for potent antibacterial action. nih.gov

Developing Novel Bioactive Compounds : Derivatization is a key strategy for creating novel compounds with potentially enhanced or new biological activities. nih.govscispace.com The pyralomicin scaffold can be subjected to late-stage functionalization to generate a library of diverse molecules for screening against various therapeutic targets. mdpi.com

Chemical Biology Probes : Synthesizing derivatized versions of this compound, for instance by attaching fluorescent tags or photoaffinity labels, could create powerful chemical probes. These tools could be used to definitively identify its cellular binding partners and further elucidate its mechanism of action.

Future research will likely focus on generating a wider array of analogues to map the pharmacophore and optimize its biological properties.

Emerging Methodologies and Interdisciplinary Approaches in Pyralomicin Research

Advancing the understanding of this compound will benefit significantly from the integration of emerging methodologies and a committed interdisciplinary approach. advantere.orgresearchgate.net Modern research problems, especially in natural products, require the convergence of multiple scientific fields. nih.govprinceton.edu

Genetic Engineering and Heterologous Expression : The knowledge of the pyralomicin biosynthetic gene cluster enables the use of genetic engineering to create novel analogues. science.govnih.gov By expressing the entire pathway in a more tractable heterologous host (like Aspergillus or Saccharomyces cerevisiae) and then modifying or swapping out specific genes (e.g., tailoring enzymes), researchers can produce a range of "unnatural" natural products for study. nih.gov

Advanced Synthetic and Analytical Methods : The development of innovative synthetic strategies is crucial for accessing complex molecules and their derivatives. rscbmcs.org Chemoenzymatic synthesis, which combines chemical steps with the use of purified biosynthetic enzymes, offers a powerful hybrid approach to generating specific analogues. nih.gov Furthermore, advanced analytical techniques are essential for characterizing these complex molecules and their biological interactions.

Interdisciplinary Integration : A holistic understanding of this compound requires a team-based approach that combines insights from different disciplines. researchgate.netfiveable.me

Microbiology & Molecular Genetics : To isolate and characterize producer organisms and manipulate biosynthetic pathways. nih.govresearchgate.net

Synthetic & Medicinal Chemistry : To achieve total synthesis, create analogues, and study structure-activity relationships. nih.govmdpi.com

Biochemistry & Pharmacology : To perform enzymatic assays, elucidate mechanisms of action, and identify molecular targets. nih.govresearchgate.net

Computational Biology & Bioinformatics : To analyze gene clusters, model protein-ligand interactions, and assist in target identification. plos.org

By leveraging these combined approaches, the scientific community can more effectively address the existing research gaps and unlock the full potential of this compound and related compounds.

Q & A

Q. How should researchers evaluate this compound’s potential for inducing antimicrobial resistance (AMR)?

  • Methodology : Serial passage assays (e.g., 30-day exposure to sub-MIC concentrations) combined with whole-genome sequencing of evolved strains. Compare mutation rates to known AMR markers (e.g., mecA in MRSA) .

Key Takeaways for Researchers

  • Rigorous Documentation : Adhere to journal standards (e.g., experimental details in supplements, SI) to ensure reproducibility .
  • Frameworks for Clarity : Apply PICO/FINER to structure hypotheses and mitigate bias .
  • Conflict Resolution : Replicate studies and use statistical tools (ANOVA, meta-analysis) to address data variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.